molecular formula C19H21FN2O3S B4498760 N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE

N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE

Cat. No.: B4498760
M. Wt: 376.4 g/mol
InChI Key: AQSRAVXXEJVRLZ-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a tetrahydroisoquinoline moiety, and a methanesulfonamide group, making it a unique molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14(22(26(2,24)25)18-9-5-8-17(20)12-18)19(23)21-11-10-15-6-3-4-7-16(15)13-21/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRAVXXEJVRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N(C3=CC(=CC=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl intermediate, followed by the introduction of the tetrahydroisoquinoline moiety through a series of condensation and cyclization reactions. The final step involves the sulfonation of the intermediate to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the tetrahydroisoquinoline moiety can form hydrogen bonds with amino acid residues. The methanesulfonamide group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the tetrahydroisoquinoline moiety provides potential biological activity. The methanesulfonamide group improves solubility and facilitates interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-FLUOROPHENYL)-N-[1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-2-YL]METHANESULFONAMIDE

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